molecular formula C20H21NO7S2 B2718126 N-[2-(BENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE CAS No. 896323-55-0

N-[2-(BENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B2718126
CAS No.: 896323-55-0
M. Wt: 451.51
InChI Key: KIAGLHZEKPHRMR-UHFFFAOYSA-N
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Description

N-[2-(BENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of furyl, phenylsulfonyl, and dimethoxybenzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(BENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-(2-furyl)-2-(phenylsulfonyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[2-(BENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Furanones and sulfonic acids.

    Reduction: Phenylthiol derivatives.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

N-[2-(BENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(BENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]benzenesulfonamide
  • N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]thiophene-2-sulfonamide
  • N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-nitrobenzamide

Uniqueness

N-[2-(BENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE is unique due to the presence of both furyl and dimethoxybenzenesulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and specific interactions that are not observed in similar compounds.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO7S2/c1-26-15-10-11-17(27-2)19(13-15)30(24,25)21-14-20(18-9-6-12-28-18)29(22,23)16-7-4-3-5-8-16/h3-13,20-21H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAGLHZEKPHRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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